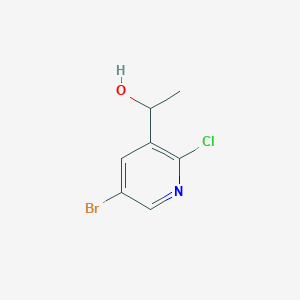
1-(5-Bromo-2-chloropyridin-3-yl)ethanol
Vue d'ensemble
Description
1-(5-Bromo-2-chloropyridin-3-yl)ethanol is a useful research compound. Its molecular formula is C7H7BrClNO and its molecular weight is 236.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(5-Bromo-2-chloropyridin-3-yl)ethanol, with the CAS number 1111638-41-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyridine derivatives and exhibits various pharmacological properties that may be beneficial in therapeutic applications.
- Molecular Formula : C7H7BrClNO
- Molecular Weight : 236.5 g/mol
- Physical State : Solid at room temperature
- Safety Classifications : Classified under GHS07 with hazard statements indicating irritation to skin and eyes, and respiratory tract .
Case Study: Anticancer Activity
In a study evaluating similar pyridine derivatives, compounds were tested against multiple cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and Jurkat (leukemia). The results indicated:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| BPU | Jurkat | 4.64 ± 0.08 |
| BPU | HeLa | Not specified |
| BPU | MCF-7 | Not specified |
These findings suggest that derivatives of pyridine can effectively inhibit cell proliferation and induce apoptosis in cancer cells, warranting further investigation into the specific effects of this compound .
The mechanism by which pyridine derivatives exert their anticancer effects often involves:
- Cell Cycle Arrest : Inducing arrest in specific phases of the cell cycle.
- Apoptosis Induction : Triggering programmed cell death pathways.
- Inhibition of Angiogenesis : Preventing the formation of new blood vessels that supply tumors.
Computational docking studies have indicated favorable binding affinities with targets such as matrix metalloproteinases (MMPs), which play a crucial role in tumor progression and metastasis .
Other Biological Activities
Apart from anticancer properties, compounds structurally related to this compound have been explored for other biological activities:
- Antimicrobial Activity : Some studies suggest that pyridine derivatives exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with other similar compounds is essential:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Potential (needs study) | Limited evidence | Limited evidence |
| 1-(4-Chloro-phenyl)-pyridin-3-ol | High | Moderate | High |
| 1-(2-Methylpyridin-3-yl)-ethanol | Moderate | High | Moderate |
Propriétés
IUPAC Name |
1-(5-bromo-2-chloropyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTWHKVMEWGTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC(=C1)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















